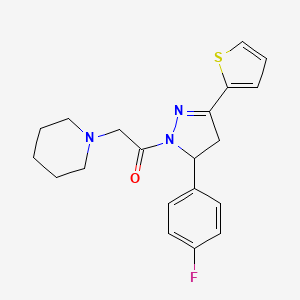
1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22FN3OS and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone typically involves multi-step organic synthesis processes. The most common approach is the condensation reaction between 4-fluorobenzaldehyde and thiophene-2-carboxaldehyde with hydrazine hydrate, leading to the formation of the dihydropyrazole intermediate. This intermediate then undergoes further reactions involving piperidin-1-yl ethanol under controlled conditions to yield the final product. Reaction conditions such as temperature, solvent choice, and catalyst use can significantly influence the yield and purity of the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimization of reaction parameters to ensure maximum efficiency and cost-effectiveness. Continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures are employed to produce large quantities of the compound while maintaining high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is known to undergo various chemical reactions, including:
Oxidation: Converts the dihydropyrazole ring to its corresponding pyrazole.
Reduction: Reduces the carbonyl group to its alcohol counterpart.
Substitution: Allows for the modification of the fluorophenyl group or the piperidine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions often involve reagents like halogens, alkylating agents, or strong bases/acids.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, the compound is used as a building block for creating more complex molecules. Its diverse reactivity allows chemists to explore various chemical transformations and develop new reactions.
Biology: In biological research, it is used to investigate its effects on cellular processes and molecular pathways. Researchers study its interactions with proteins, enzymes, and other biomolecules to understand its potential as a biochemical tool.
Medicine: The compound is evaluated for its pharmacological properties, including potential therapeutic applications. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry: Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialized organic compounds. Its unique structure makes it a valuable component in the synthesis of target-specific molecules.
Mechanism of Action: The compound exerts its effects through its interaction with specific molecular targets, such as enzymes, receptors, or transporters. The mechanism of action involves binding to these targets, leading to modulation of their activity or inhibition of their function. Key pathways affected include signaling cascades, metabolic processes, and gene expression regulation. The precise mechanism can vary depending on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
1-(5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
1-(5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone
These analogs share similar core structures but differ in substituent groups, which can result in variations in their reactivity, biological activity, and applications
Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS/c21-16-8-6-15(7-9-16)18-13-17(19-5-4-12-26-19)22-24(18)20(25)14-23-10-2-1-3-11-23/h4-9,12,18H,1-3,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGCVQGHBFGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














